Product packaging for 2-Hydroxyestriol(Cat. No.:CAS No. 1232-80-0)

2-Hydroxyestriol

Cat. No.: B072648
CAS No.: 1232-80-0
M. Wt: 304.4 g/mol
InChI Key: ZUGCDOZAVASBQT-SLVREZFOSA-N
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Description

2-Hydroxyestriol is a significant catechol metabolite of estriol, belonging to the broader class of endogenous estrogen metabolites. Its primary research value lies in elucidating the intricate pathways of estrogen metabolism and its implications for cellular processes. As a key intermediate, this compound is central to studies investigating the balance between beneficial and potentially genotoxic metabolic routes. Researchers utilize this compound to probe the mechanisms of catechol estrogen formation, redox cycling, and the subsequent generation of oxidative stress, which is a hypothesized contributor to estrogen-mediated carcinogenesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O4 B072648 2-Hydroxyestriol CAS No. 1232-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,16,17-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O4/c1-18-5-4-10-11(13(18)8-16(21)17(18)22)3-2-9-6-14(19)15(20)7-12(9)10/h6-7,10-11,13,16-17,19-22H,2-5,8H2,1H3/t10-,11+,13-,16+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGCDOZAVASBQT-SLVREZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=CC(=C(C=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=CC(=C(C=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924400
Record name 2-Hydroxyestriol
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Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232-80-0
Record name 2-Hydroxyestriol
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Record name 2-Hydroxyestriol
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Record name 2-Hydroxyestriol
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Record name 2-HYDROXYESTRIOL
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Biosynthesis and Metabolic Pathways of 2 Hydroxyestriol

Formation from Estriol (B74026)

2-Hydroxyestriol is an endogenous catechol estrogen, meaning it possesses a catechol (1,2-dihydroxybenzene) functional group within its steroidal structure. wikipedia.org It is formed as a metabolite of estriol. wikipedia.org This biochemical conversion is a hydroxylation reaction, where a hydroxyl group is added to the C-2 position of the estriol molecule. This process is part of the broader pathway of estrogen metabolism, where primary estrogens like estradiol (B170435) and estrone (B1671321) are converted into various hydroxylated metabolites. oup.com

The formation of catechol estrogens, including this compound, represents a significant route of estrogen metabolism. nih.gov While estriol itself is a major estrogen during pregnancy, its metabolism to this compound is a step in the body's process of modifying and eventually eliminating these hormones. wikipedia.orghmdb.ca

Enzymatic Regulation of 2-Hydroxylation

The conversion of estrogens to their 2-hydroxy counterparts is not a spontaneous event but is meticulously controlled by specific enzymes. This enzymatic regulation ensures that the production of these metabolites is managed according to the body's physiological needs.

Role of Cytochrome P450 Enzymes in Hydroxylation

The primary catalysts for the 2-hydroxylation of estrogens are members of the cytochrome P450 (CYP) superfamily of enzymes. psu.edunih.gov These enzymes are central to the metabolism of a wide array of endogenous compounds and xenobiotics. In the context of estrogen metabolism, CYPs are responsible for the initial and rate-limiting step of hydroxylation. nih.gov This oxidative reaction introduces a hydroxyl group onto the estrogen molecule, a critical step for its subsequent metabolism and excretion. psu.edunih.gov

The liver is a major site for estrogen metabolism due to its high concentration of various CYP isoforms. psu.edunih.gov However, this metabolic activity is not confined to the liver; extrahepatic tissues such as the breast, uterus, placenta, and brain also possess the enzymatic machinery to hydroxylate estrogens. psu.eduoup.com

Several specific cytochrome P450 isoforms have been identified as key players in the 2-hydroxylation of estrogens, leading to the formation of catechol estrogens. The primary enzymes involved in this process are CYP1A1 and CYP1A2. researchgate.netzrtlab.com

CYP1A1: This isoform is predominantly found in extrahepatic tissues and plays a significant role in the local formation of 2-hydroxyestrogens. psu.edunih.gov Its activity is crucial in tissues where estrogens exert their primary physiological effects.

CYP1A2: In contrast, CYP1A2 is the main enzyme responsible for the 2-hydroxylation of estrogens in the liver. psu.eduoup.com

While CYP1A1 and CYP1A2 are the major contributors, other CYP isoforms also exhibit activity towards estrogen 2-hydroxylation, albeit to a lesser extent. These include members of the CYP2C and CYP3A families. oup.comwikipedia.org For instance, CYP3A4, which is abundant in the liver, demonstrates significant activity in forming 2-hydroxyestradiol (B1664083). researchgate.netoup.comwikipedia.org

It is important to note that while 2-hydroxylation is a major pathway, estrogens can also be hydroxylated at other positions, such as the 4-position, leading to the formation of 4-hydroxyestrogens. This parallel pathway is primarily catalyzed by the CYP1B1 isoform. psu.edurupahealth.com The balance between 2- and 4-hydroxylation can have significant physiological implications.

Subsequent Metabolic Transformations of this compound

Following its formation, this compound does not remain in its original state for long. It undergoes further metabolic transformations, primarily through a process known as O-methylation. This step is crucial for the deactivation and eventual elimination of catechol estrogens.

O-methylation Pathways

O-methylation involves the transfer of a methyl group to one of the hydroxyl groups of the catechol structure. This reaction effectively converts the highly reactive catechol estrogen into a more stable and less biologically active methoxyestrogen. nih.gov This process is a key detoxification pathway, preventing the accumulation of potentially harmful catechol estrogen metabolites. oup.com

The enzyme responsible for the O-methylation of catechol estrogens, including this compound, is Catechol-O-methyltransferase (COMT). wikipedia.orgbrieflands.com COMT is widely distributed throughout various tissues in the body. brieflands.com

Conjugation Reactions and Excretion

Conjugation is a major phase II metabolic pathway for estrogens and their metabolites, including catechol estrogens like this compound. bmbreports.org This process involves the addition of endogenous molecules to the estrogen structure, which significantly increases its hydrophilicity, thereby facilitating its excretion in urine and/or bile. oup.comiarc.frwikipedia.org The primary conjugation reactions for this compound are glucuronidation and sulfation. oup.comwikipedia.orgpharmgkb.org These reactions are considered protective mechanisms, as they deactivate potentially reactive estrogen metabolites. bmbreports.org

Glucuronidation is the process of attaching a glucuronic acid moiety, derived from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the this compound molecule. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver microsomes. pharmgkb.orghmdb.canih.gov

Research into the in vitro glucuronidation of this compound has revealed significant complexity and species-specific differences in its metabolism. nih.gov A study using liver microsomal preparations demonstrated this variability:

Rat and Dog Liver: Incubation of this compound with liver microsomes from rats and dogs resulted mainly in the formation of the 2-glucuronide. Smaller quantities of 16- and/or 17-glucuronides were also produced. nih.gov

Guinea Pig Liver: In contrast, when using guinea pig liver microsomes, the primary product was the 3-glucuronide, with only trace amounts of the 2-glucuronide and no glucuronides formed on the D-ring (positions 16 or 17). nih.gov

This demonstrates the multiplicity of hepatic this compound UDP-glucuronyl-transferase enzymes. nih.gov Further studies have identified that the UGT2B4 isozyme is particularly active on polyhydroxylated estrogens, including this compound. hmdb.ca The excretion of this compound glucuronide in urine has been documented in human studies, highlighting the importance of this pathway in its elimination. nih.gov

The activity of these glucuronidation enzymes can also be influenced by external factors. For instance, pretreatment of male rats with 3-methylcholanthrene (B14862) led to a significant increase in both 2- and 3-glucuronidation activities, whereas in female rats, only 2-glucuronidation was elevated. nih.gov Phenobarbital, another inducing agent, caused a less pronounced increase in glucuronidation activity in rats. nih.gov

Sulfation is another crucial conjugation pathway for catechol estrogens. pharmgkb.org This reaction involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the this compound molecule. The reaction is catalyzed by sulfotransferase (SULT) enzymes. nih.gov

Sulfate (B86663) conjugation of catechol estrogens is considered a key step in their detoxification. nih.gov By converting them into sulfated metabolites, their potential to be oxidized into reactive quinones that can damage DNA is reduced. nih.gov Several human SULT isoforms are capable of catalyzing the sulfation of catechol estrogens. nih.gov

Research has shown that SULT1E1, in particular, has a very high affinity for catechol estrogens, with low apparent K(m) values for substrates like 2-hydroxyestrone (B23517) and 2-hydroxyestradiol, suggesting it plays a significant role in their metabolism. nih.gov While direct kinetic data for this compound is less specific, its structural similarity to other catechol estrogens implies it is also a substrate for these enzymes. Studies in inflammatory liver conditions have noted that increased levels of SULT1E1 can lead to greater sulfate conjugation of hydroxyestrogens. nih.gov The resulting sulfated compounds are more water-soluble and readily excreted from the body. iarc.fr

Mechanisms of Action and Receptor Interactions of 2 Hydroxyestriol

Estrogen Receptor Binding Affinity and Ligand Profile

The biological potency of an estrogen is closely related to its binding affinity for the two main estrogen receptor (ER) subtypes: ERα and ERβ. oup.com 2-hydroxylated catechol estrogens, including 2-hydroxyestriol, are generally characterized as weak estrogens, which is reflected in their binding affinity for these receptors. wikipedia.org

Research on catechol estrogens demonstrates that hydroxylation at the C-2 position significantly reduces the binding affinity to estrogen receptors compared to the parent hormone, estradiol (B170435). wikipedia.org While specific quantitative data for this compound is limited, studies on the closely related compounds 2-hydroxyestradiol (B1664083) (2-OHE₂) and 2-hydroxyestrone (B23517) provide insight into the ligand profile of 2-hydroxylated estrogens. For instance, 2-hydroxyestradiol exhibits a markedly lower affinity for estrogen receptors than estradiol. wikipedia.org

Studies comparing various endogenous estrogen metabolites show that 2-hydroxyestradiol has a comparable binding affinity for both ERα and ERβ. oup.com In contrast, its parent compound, estradiol (E₂), binds with nearly equal and high affinity to both receptor subtypes. oup.com Other metabolites, like estrone (B1671321) (E₁) and 2-hydroxyestrone, show a preferential binding for ERα over ERβ. oup.com Although they bind to the ER, 2-hydroxy estrogens may act as weak mitogens or even as inhibitors of proliferation in certain contexts. nih.gov This profile suggests that this compound likely acts as a weak estrogen agonist or potentially an antagonist, depending on the specific tissue and receptor context.

Relative Binding Affinities of Selected Estrogens for Human Estrogen Receptors (ERα and ERβ)
CompoundRelative Binding Affinity for ERα (%)Relative Binding Affinity for ERβ (%)
Estradiol (E₂)100100
2-Hydroxyestradiol (2-OHE₂)1112
Estrone (E₁)134
2-Hydroxyestrone31
Estriol (B74026)1936

This table presents data for compounds structurally related to this compound to illustrate the binding profile of 2-hydroxylated estrogens. Data derived from comparative studies. oup.com

Non-Genomic Actions of Catechol Estrogens

Catechol estrogens, alongside other estrogens, can elicit rapid biological responses that are too swift to be explained by the classical genomic mechanism of gene transcription. wikipedia.org These are known as non-genomic actions and are typically initiated at the cell surface. nih.govresearchgate.net

This rapid signaling often involves a subpopulation of estrogen receptors located at the plasma membrane or the G-protein coupled estrogen receptor (GPER), formerly known as GPR30. researchgate.netwikipedia.org Activation of these membrane-associated receptors by estrogens can trigger a cascade of intracellular signaling events within seconds to minutes. nih.gov

Key signaling pathways activated through these non-genomic actions include:

Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway : This pathway is crucial for regulating cell proliferation, differentiation, and survival. nih.govnih.gov

Phosphatidylinositol 3-Kinase (PI3K) / Akt pathway : This is a major pathway involved in promoting cell survival and growth. nih.govnih.govfrontiersin.org

Calcium Mobilization : Estrogens can induce a rapid increase in intracellular calcium concentrations, which acts as a second messenger to influence a wide range of cellular processes. wikipedia.org

Protein Kinase C (PKC) : Activation of PKC is another rapid response to estrogen signaling at the membrane. nih.govresearchgate.net

These non-genomic pathways can ultimately influence cellular function directly or "cross-talk" with genomic signaling pathways, for example, by phosphorylating and thereby modulating the activity of nuclear estrogen receptors or other transcription factors. nih.gov The ability of catechol estrogens to engage in these rapid, non-genomic signaling cascades adds another layer of complexity to their biological effects, allowing for a broader and more dynamic range of cellular regulation. bslonline.org

Biological Roles and Physiological Significance of 2 Hydroxyestriol

Role in Cellular Proliferation and Apoptosis Regulation

The influence of 2-hydroxyestriol on cellular proliferation and apoptosis—programmed cell death—is a subject of ongoing scientific investigation. Research into the effects of various estrogen metabolites has shown that their actions can differ significantly. For instance, in studies on human estrogen-receptor-positive metastatic breast cancer cells (MCF-7), estradiol (B170435) and certain metabolites like 4-hydroxyestradiol (B23129) and 16α-hydroxyestrone have been observed to promote proliferation and down-regulate apoptosis. nih.gov Conversely, the related catechol estrogen 2-hydroxyestradiol (B1664083) did not demonstrate a significant impact on these cellular processes. nih.gov While 2-hydroxyestrone (B23517), another metabolite, has been noted to inhibit the proliferation of breast cancer cells, the specific and direct effects of this compound on cell cycle and apoptosis require further elucidation. rupahealth.com The regulation of these processes is complex, involving signaling pathways that control the expression of genes critical for cell growth and survival, such as those encoding for cyclins and Bcl-2 family proteins. plos.orgmdpi.com

Involvement in Oxidative Stress and Redox Cycling

This compound, as a catechol estrogen, is an active participant in metabolic processes that can lead to oxidative stress. rupahealth.comrupahealth.comnih.gov This is primarily due to its catechol structure, which allows it to undergo redox cycling. rupahealth.comnih.govescholarship.org

The metabolic conversion of catechol estrogens like this compound can result in the formation of semiquinone and quinone intermediates. escholarship.orgwikipedia.org This process of oxidation is coupled with the generation of reactive oxygen species (ROS), including superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. rupahealth.comnih.govoup.com Studies have demonstrated that catechol metabolites of endogenous estrogens, including this compound, can undergo redox cycling in breast epithelial cells, leading to the production of ROS. nih.gov This generation of ROS is dependent on reducing equivalents such as NADPH and is mediated by flavin-containing oxidoreductases. nih.gov The excessive production of ROS can overwhelm cellular antioxidant defense mechanisms, leading to a state of oxidative stress and potential damage to cellular components. oup.comresearchgate.net

The reactive quinone metabolites generated from the oxidation of catechol estrogens, including the quinone of this compound, are electrophilic and can covalently bind to DNA, forming DNA adducts. nih.govnih.govmdpi.com These adducts can be of two main types: stable adducts, which remain as part of the DNA structure unless repaired, and depurinating adducts, which are lost from the DNA backbone, leaving behind an apurinic site. nih.govresearchgate.netoup.com While the formation of depurinating adducts is more commonly associated with 4-hydroxylated estrogens and is considered a key step in estrogen-induced carcinogenesis, 2-hydroxylated estrogens can also form DNA adducts, albeit generally considered less harmful. nih.govoup.comresearchgate.net The formation of these adducts represents a direct form of DNA damage that, if not properly repaired, can lead to mutations. researchgate.net

Neurobiological Modulations

The structural similarity of catechol estrogens like this compound to catecholamine neurotransmitters allows them to interact with and modulate neurobiological pathways. wikipedia.org

Catechol estrogens can influence the metabolic pathways of catecholamines such as dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgwikipedia.org This is primarily due to their ability to compete for the enzyme catechol-O-methyltransferase (COMT), which is responsible for the methylation and inactivation of both catecholamines and catechol estrogens. wikipedia.orgoup.comnih.gov By acting as a competitive inhibitor of COMT, this compound can potentially alter the levels and activity of catecholamines in certain tissues. oup.comnih.gov Furthermore, catechol estrogens have been shown to inhibit tyrosine hydroxylase, a key enzyme in the biosynthesis of catecholamines. wikipedia.orgwikipedia.org This interaction highlights a potential mechanism by which estrogen metabolites can directly influence neurotransmitter systems. pnas.org

Research has indicated that catechol estrogens may interact with dopamine receptors. Specifically, 2-hydroxyestradiol has been found to compete with ligands for binding to the D2 dopamine receptor. wikipedia.org However, the physiological significance of this interaction is still a subject of debate. Some studies have shown that 2-hydroxyestradiol does not affect dopamine-inhibited prolactin secretion in human pituitary adenoma cells, nor does it interact with the binding of dopamine antagonists to dopamine receptors in these cells. nih.gov Other research in rat anterior pituitary suggests an interaction between 2-hydroxyestradiol and dopamine receptor binding. nih.gov These findings suggest that while there is a potential for direct interaction, the functional consequences within the complex neuroendocrine system require further investigation. wikipedia.orgnih.gov

Cardiovascular System Homeostasis

Emerging research highlights the potential role of estrogen metabolites in cardiovascular health.

Vasoactive factors are crucial for maintaining the tone and health of blood vessels. Studies suggest that some estrogen metabolites can influence these factors. For instance, low concentrations of several endogenous estradiol metabolites, including this compound, have been shown to induce the proliferation of cultured vascular endothelial cells. usz.chphysiology.org

The parent compound, estradiol, is known to promote the production of endothelium-derived relaxing factors (EDRFs) such as nitric oxide (NO) and prostacyclin, while decreasing the release of endothelium-derived contracting factors (EDCFs) like endothelin-1 (B181129) (ET-1). scielo.br Some of its metabolites, like 2-hydroxyestradiol, enhance vasodilation by increasing the release of EDRF. usz.chphysiology.org While direct evidence for this compound's effect on these specific vasoactive factors is still developing, its classification as a catechol estrogen suggests it may share some mechanisms with other similar metabolites.

Estrogens and their metabolites are known to play a role in lipid and cholesterol regulation. Research indicates that catechol estrogens, as a group, are potent antioxidants, even more so than their parent estrogens, in protecting both low-density lipoproteins (LDL) and high-density lipoproteins (HDL) from oxidation. nih.gov Specifically, this compound, along with 2-hydroxyestradiol and 2-hydroxyestrone, showed a significant protective effect against LDL oxidation. nih.gov

Furthermore, some estrogen metabolites have demonstrated the ability to lower cholesterol levels. nih.gov For example, 2-methoxyestriol, a metabolite of this compound, has been noted for its cholesterol-lowering effects that are not mediated by estrogen receptors. wikipedia.org This suggests that the metabolic pathway of this compound could contribute to cardiovascular protection through favorable effects on lipid profiles.

Endocrine Function and Metabolic Regulation

The endocrine system and metabolic balance are intricately linked, and emerging evidence points to the involvement of estrogen metabolites in these processes.

The regulation of insulin (B600854) secretion is a key aspect of glucose homeostasis. Studies on the effects of catechol estrogens on insulin secretion have yielded mixed results. One study found that while several catechol estrogens, such as 2-hydroxyestradiol and 2-hydroxyestrone, significantly increased glucose-induced insulin secretion, this compound did not appear to modify it. researchgate.netnih.gov However, another study suggested that catecholestrogens, including 2-hydroxyestradiol, could suppress insulin release from pancreatic islets through interaction with alpha 2-adrenergic receptors. nih.gov This indicates a complex and potentially dual modulatory role for these compounds in insulin secretion.

Bone Metabolism and Density

Estrogens are well-established as critical regulators of bone health. While the direct effects of this compound on bone metabolism and density are not as extensively studied as those of its parent compounds, some related estrogen metabolites have shown potential effects. For example, 16α-hydroxyestrone, another estrogen metabolite, may help protect against osteoporosis. wikipedia.org Conversely, a study on endometrial carcinogenesis in mice found that this compound, along with other catechol estrogens, had promoting effects on certain types of endometrial lesions. nih.gov Although this study focused on carcinogenesis, it highlights that different estrogen metabolites can have varied and tissue-specific biological activities, which could extend to bone metabolism. Further research is needed to elucidate the specific role of this compound in maintaining bone density.

Association with Bone Mineral Density

The metabolism of estrogens, including the formation of this compound, plays a nuanced role in bone health. Research indicates that the pathway of estrogen metabolism is a significant determinant of bone mineral density (BMD), particularly in postmenopausal women. nih.govnih.gov The primary metabolic routes for estrogens are the 2-hydroxylation and 16α-hydroxylation pathways. oup.com The 2-hydroxylation pathway, which produces catechol estrogens such as this compound, has been traditionally viewed as leading to inactive metabolites with less estrogenic activity compared to the parent compounds or the metabolites from the 16α-hydroxylation pathway. oup.comnih.gov

Several studies have suggested that a metabolic preference for the 2-hydroxylation pathway over the 16α-hydroxylation pathway is associated with lower bone mineral density. nih.govnih.gov For instance, research has shown that women with a higher ratio of 2-hydroxyestrone (another 2-hydroxylated estrogen) to 16α-hydroxyestrone tend to have lower BMD. nih.govnih.gov This has led to the proposition that an increased rate of estrogen inactivation through 2-hydroxylation could be a contributing factor to postmenopausal osteoporosis. nih.govoup.com

In a study of healthy postmenopausal women, a negative correlation was observed between the urinary levels of 2-methoxyestrogen (a downstream metabolite of 2-hydroxyestrogens) and bone mineral density at various skeletal sites, including the vertebrae and proximal femur. nih.govoup.com Women with the lowest urinary excretion of 2-methoxyestrogen exhibited significantly higher BMD compared to those with the highest excretion. nih.govoup.com Furthermore, women with a lower ratio of urinary 2-hydroxyestrone to 16α-hydroxyestrone were found to be protected from bone loss over a one-year period. nih.govoup.com

While much of the clinical research has focused on 2-hydroxyestrone, direct in vitro studies on human bone cells have provided specific insights into the biological activity of this compound. A study investigating the effects of various estradiol metabolites on the proliferation of human female osteoblasts, the cells responsible for bone formation, found that this compound, among other A-ring metabolites, significantly stimulated cell proliferation. nih.gov This proliferative effect, however, was observed at high physiological or pharmacological concentrations. nih.gov Notably, the parent compound, 17β-estradiol, did not show a similar effect on osteoblast proliferation in this particular study. nih.gov The methylation of these 2-hydroxy metabolites was found to abolish their proliferative properties. nih.gov

Table 1: Effect of this compound on Human Osteoblast Proliferation

Comparative Analysis of 2 Hydroxyestriol with Other Estrogen Metabolites

Distinction from 4-Hydroxyestriol in Biological Activity

2-Hydroxyestriol and 4-Hydroxyestriol are both catechol estrogens, meaning they possess a catechol (1,2-dihydroxybenzene) structure. wikipedia.org They are formed via the hydroxylation of estradiol (B170435) at the C-2 and C-4 positions, respectively. oup.com Despite their structural similarity, their biological activities differ significantly.

The 2-hydroxylation pathway is generally considered a major metabolic route, while the 4-hydroxylation pathway is quantitatively minor in the liver. oup.com Metabolites from the 4-hydroxylation pathway, including 4-hydroxyestradiol (B23129) and 4-hydroxyestrone, are considered more potent in their estrogenic activity compared to their 2-hydroxylated counterparts. wikipedia.orgwikipedia.org While 2-hydroxylated estrogens are often described as weak estrogens, 4-hydroxylated estrogens show moderate uterotrophic effects. wikipedia.org

A critical distinction lies in their potential contribution to carcinogenesis. 4-Hydroxyestradiol has been linked to carcinogenesis through the generation of free oxygen radicals and the formation of reactive quinones that can cause DNA damage. taylorandfrancis.comrupahealth.com DNA adducts formed with 4-hydroxy estrogen quinones are often unstable, leading to depurination and DNA destruction. taylorandfrancis.com Conversely, DNA adducts from 2-hydroxy estrogens are more stable and reversible. taylorandfrancis.com The metabolic inactivation of 2-hydroxylated metabolites by enzymes like catechol-O-methyltransferase (COMT) is also typically faster, which may contribute to their lower carcinogenic potential. oup.com

In a study on endometrial carcinogenesis in mice, metabolites from the 2- and 4-hydroxylation pathways (catechol estrogens) were found to have promoting effects but not progressing effects on the development of adenocarcinomas, unlike metabolites from the 16α-hydroxylation pathway. nih.gov

Table 1: Comparative Biological Properties of this compound and 4-Hydroxyestradiol Data based on rat models.

FeatureThis compound4-Hydroxyestradiol
Estrogen Receptor RBA (%) *0.9 ± 0.345 ± 12
Uterotrophic Effect Weak, atypical (+)Potent (++)
Carcinogenic Potential Considered low; forms stable DNA adductsConsidered higher; forms unstable, depurinating DNA adducts

*Relative Binding Affinity (RBA) to estrogen receptors of rat uterine cytosol, compared to estradiol (100%). wikipedia.org

Comparison with 2-Hydroxyestrone (B23517) and 16α-Hydroxyestrone

This compound belongs to the 2-hydroxylation pathway, which also produces 2-hydroxyestrone. In contrast, 16α-hydroxyestrone is a major product of the 16α-hydroxylation pathway. nih.gov The balance between the 2-hydroxylation and 16α-hydroxylation pathways is considered significant for estrogen-related health outcomes. nih.govkup.at

2-Hydroxyestrone: Like other 2-hydroxylated estrogens, 2-hydroxyestrone is a weak estrogen. wikipedia.org It has very low uterotrophic activity and is considered an oncoprotective metabolite, partly because it can be further metabolized to the anti-angiogenic compound 2-methoxyestradiol (B1684026). aacrjournals.orgwikipedia.org In some contexts, 2-hydroxyestrone has demonstrated antiestrogenic effects. wikipedia.org In studies on human breast cancer cells (MCF-7), 2-hydroxyestrone showed an inhibitory effect on cell proliferation at high concentrations. hormonebalance.org

16α-Hydroxyestrone: This metabolite is a potent estrogen that binds strongly and sometimes covalently to estrogen receptors, leading to persistent biological effects. aacrjournals.orghmdb.ca Increased activity in the 16α-hydroxylation pathway, leading to higher levels of 16α-hydroxyestrone, has been associated with an increased risk for estrogen-dependent tumors like breast cancer. nih.govwikipedia.org It is known to promote cell proliferation and induce DNA synthesis. taylorandfrancis.comhormonebalance.org

The ratio of 2-hydroxyestrone to 16α-hydroxyestrone has been investigated as a potential biomarker for breast cancer risk, with a lower ratio often linked to a higher risk. nih.govkup.athmdb.ca This highlights the opposing biological tendencies of these two metabolic pathways. While this compound is less studied than 2-hydroxyestrone in this context, as a member of the 2-hydroxylation pathway, it is generally grouped with the less estrogenic and less proliferative metabolites.

Table 2: Comparison of Estrogenic Activity Data based on rat models unless otherwise specified.

MetaboliteRelative Binding Affinity (RBA) for ER (%)*Uterotrophic EffectEffect on Cell Proliferation
This compound 0.9 ± 0.3Weak, atypical (+)Promoting effect on endometrial hyperplasia in mice. nih.gov
2-Hydroxyestrone 1.9 ± 0.8InactiveInhibitory at high concentrations. aacrjournals.orghormonebalance.org
16α-Hydroxyestrone 2.8 ± 1.0Strong (+++)Stimulatory; promotes cell growth. hormonebalance.orgrupahealth.com

*Relative Binding Affinity (RBA) to estrogen receptors of rat uterine cytosol, compared to estradiol (100%). wikipedia.org

Relationship with 2-Methoxyestradiol and its Biological Implications

This compound can be further metabolized through methylation by the enzyme catechol-O-methyltransferase (COMT). wikipedia.org This process converts this compound into 2-methoxyestriol. The parallel conversion of 2-hydroxyestradiol (B1664083) to 2-methoxyestradiol is well-studied. wikipedia.orgusz.ch 2-Methoxyestradiol, the methylated derivative, has biological properties that are strikingly different from its catechol estrogen precursors.

2-Methoxyestradiol has little to no estrogenic activity and interacts poorly with classical estrogen receptors. wikipedia.orgtaylorandfrancis.com Its significance stems from its potent anti-proliferative and anti-angiogenic properties. usz.chontosight.ai

Key biological effects of 2-Methoxyestradiol include:

Anti-Angiogenesis: It inhibits the formation of new blood vessels, a process crucial for tumor growth. wikipedia.orgontosight.ai

Anti-Proliferative Effects: It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting microtubule function, leading to cell cycle arrest. ontosight.ainih.gov

Anti-inflammatory Effects: It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. taylorandfrancis.comontosight.ai

The conversion of 2-hydroxylated estrogens like this compound and 2-hydroxyestradiol into 2-methoxyestradiol is considered a key reason for their lack of carcinogenicity in vivo. oup.com While this compound itself may have weak estrogenic or promoting effects on certain cells, its metabolic conversion to the anti-cancer agent 2-methoxyestradiol represents a crucial detoxification and protective pathway. nih.gov This contrasts sharply with metabolites like 4-hydroxyestradiol and 16α-hydroxyestrone, which are not precursors to such potent anti-proliferative compounds.

Analytical Methodologies for 2 Hydroxyestriol Quantification in Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of 2-Hydroxyestriol and other estrogen metabolites. ontosight.aidphen1.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. wikipedia.org When coupled with mass spectrometry, these techniques offer high levels of specificity, distinguishing between structurally similar estrogens. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate and quantify specific components within a liquid mixture. wikipedia.org It has been successfully applied to the analysis of estrogen metabolites, including this compound. nih.gov One established method for separating radiolabeled urinary estrogen metabolites utilizes HPLC with either C18 reversed-phase chromatography or a Diol column. nih.gov

In such methods, mobile phases can consist of varying concentrations of acetonitrile (B52724) in phosphate (B84403) buffer or methanol-water mixtures. nih.gov The use of internal standards, such as 3H-labelled estrogens, allows for precise quantification with inter-assay coefficients of variation for [14C]this compound reported to be between 5% and 10%. nih.gov This level of precision underscores the reliability of HPLC for research involving estrogen metabolism. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to analyze volatile and semi-volatile compounds. thermofisher.com For the analysis of polar molecules like this compound, chemical derivatization is necessary to increase their volatility and thermal stability for GC analysis. nih.govmst.dk

A validated GC-MS method has been developed for the simultaneous analysis of 19 urinary estrogens, including this compound. nih.govnih.gov This method employs a two-step derivatization process involving extractive ethoxycarbonylation (EOC) and subsequent pentafluoropropionyl (PFP) derivatization. nih.govyonsei.ac.kr The resulting derivatives are then separated on a high-temperature capillary column and detected using selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity. nih.govnih.gov While GC-MS is considered a "gold standard" for forensic substance identification, the high temperatures used can potentially cause thermal degradation of the analyte. wikipedia.org

Performance Characteristics of a Validated GC-MS Method for Estrogen Analysis
ParameterValueReference
Limit of Quantification (LOQ) for this compound0.5 ng/mL nih.govnih.gov
Linearity (r²)> 0.995 nih.govnih.gov
Precision (% CV)1.4% to 10.5% nih.govnih.gov
Accuracy (% Bias)91.4% to 108.5% nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred method for the quantification of hormones and their metabolites in clinical research. nih.govresearchgate.net This technique synergistically combines the physical separation of HPLC with the highly sensitive and selective mass analysis of tandem mass spectrometry. wikipedia.org It is capable of measuring a comprehensive panel of estrogen metabolites, including this compound, simultaneously from a single, small-volume sample. nih.gov

Immunoassay-based Detection

Immunoassays are biochemical tests that measure the presence or concentration of a substance through the use of an antibody or antigen. dphen1.com These methods are often used for screening large numbers of samples. dphen1.com

Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. sigmaaldrich.comnih.gov In a typical sandwich ELISA, an antibody pre-coated onto a microplate captures the target antigen from the sample. mybiosource.com A second, enzyme-linked antibody binds to the captured antigen, and a substrate is added to produce a measurable signal that is proportional to the amount of antigen present. nih.govmybiosource.com

While ELISA kits are available for various estrogen metabolites like 2-hydroxyestrone (B23517), their application for this compound specifically requires careful validation. mybiosource.comnih.gov A significant limitation of immunoassays for steroid analysis is the potential for cross-reactivity, where antibodies may bind to structurally similar but distinct estrogen metabolites, which can compromise the accuracy of the results. dphen1.comuliege.be Despite this, modified ELISA assays have been successfully developed for measuring certain estrogen metabolites in both plasma and urine. nih.gov

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical prerequisite for the accurate quantification of this compound, regardless of the analytical platform used. The goals are to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to detectable levels. dphen1.commdpi.com

Urine and serum samples typically undergo enzymatic hydrolysis using β-glucuronidase/arylsulfatase to cleave glucuronide and sulfate (B86663) conjugates, allowing for the measurement of total (conjugated + unconjugated) estrogen metabolites. nih.govyonsei.ac.kr Following hydrolysis, extraction is commonly performed using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE). mdpi.comyonsei.ac.kr SPE cartridges, such as Sep-Pak C18 or Oasis HLB, are frequently used to isolate and concentrate estrogens from the sample matrix. nih.govyonsei.ac.kr Due to the instability of catechol estrogens, antioxidants like ascorbic acid are often added during sample preparation to prevent oxidative degradation. researchgate.netnih.govyonsei.ac.kr

Genetic and Epigenetic Influences on 2 Hydroxyestriol Metabolism

Polymorphisms in Metabolizing Enzymes

Genetic polymorphisms, which are variations in the DNA sequence found in at least 1% of the population, can significantly impact the function of enzymes involved in estrogen metabolism.

The primary enzymes responsible for the 2-hydroxylation of estrogens belong to the cytochrome P450 superfamily, specifically CYP1A1 and CYP1B1. nih.gov Polymorphisms in the genes encoding these enzymes can alter their catalytic efficiency, leading to inter-individual differences in estrogen metabolite profiles. For instance, a higher catalytic efficiency of the CYP1A1 enzyme due to the Ile462Val substitution has been reported for the generation of 2-hydroxy derivatives of estrogens.

Another critical enzyme in this pathway is Catechol-O-methyltransferase (COMT). COMT is responsible for the methylation of catechol estrogens, deactivating them and preparing them for excretion. wikipedia.org A widely studied single nucleotide polymorphism (SNP) in the COMT gene is Val158Met (rs4680), which results in a valine to methionine substitution. This change leads to a thermolabile enzyme with a 3- to 4-fold decrease in activity. Individuals with the low-activity (Met/Met) genotype metabolize catechol estrogens more slowly, which can result in higher circulating levels of 2-hydroxyestrogens. grantome.com Conversely, those with the high-activity (Val/Val) genotype have an increased capacity to degrade catecholamines and may have lower estradiol (B170435) levels. wikipedia.org

While direct studies on how these polymorphisms affect 2-Hydroxyestriol levels are limited, their impact on the precursors is well-documented. Variations in CYP1A1, CYP1B1, and COMT genes create distinct metabolic profiles, which would logically extend to downstream metabolites like this compound.

GenePolymorphismEffect on Enzyme ActivityImpact on 2-Hydroxyestrogen Levels
CYP1A1Ile462ValHigher catalytic efficiency for 2-hydroxylationPotentially increased
CYP1B1Leu432ValVariable effects reported, often linked to cancer risk rather than specific metabolite level changes. wikipedia.orgInconsistent effects reported.
COMTVal158MetLow-activity (Met/Met) variant has 3-4 fold reduced activity. grantome.comHigher levels in individuals with the low-activity (Met/Met) genotype. grantome.com

Differential Regulation of Enzyme Expression

The expression of estrogen-metabolizing enzymes is not constant; it is dynamically regulated by a host of internal and external signals, leading to differential metabolic activity in various tissues and under different conditions. This regulation can occur through epigenetic modifications and other signaling pathways.

Tissue-Specific and Hormonal Regulation: Enzyme expression can vary significantly between different tissues. For instance, studies have shown that COMT expression is notably higher in the ovaries of individuals with polycystic ovary syndrome (PCOS), which corresponds with significantly lower urinary levels of 2-hydroxyestrogen. This suggests a localized increase in catechol estrogen metabolism within the ovary.

Furthermore, the very substrates of these enzymes—estrogens—can regulate their expression. Estrogens like 17-beta estradiol can activate the promoter regions of the COMT gene, thereby controlling the production of the COMT enzyme. This creates a feedback loop where the hormone can influence its own metabolic fate.

Regulatory FactorEnzyme(s) AffectedMechanism/EffectImpact on 2-Hydroxy Pathway
DNA MethylationCOMTEpigenetic modification of the gene promoter can alter expression levels. grantome.commeresearch.org.ukCan increase or decrease catechol estrogen levels depending on methylation status and location.
Hormonal Milieu (e.g., PCOS)COMTIncreased COMT expression in ovarian tissue.Lower systemic levels of 2-hydroxyestrogens.
Parent Estrogens (e.g., Estradiol)COMTActivation of gene promoter regions.Feedback control over estrogen metabolism.
Xenobiotics (e.g., Insecticides)CYP1A1Inhibition of gene expression.Reduced formation of 2-hydroxyestrogens.

Future Directions and Research Gaps

Elucidation of Undefined Mechanisms of Action

While 2-Hydroxyestriol is recognized as a weak ligand for estrogen receptors (ERs), the full spectrum of its mechanisms of action is far from understood. usz.ch Some of its biological effects, such as vasodilation, are thought to occur through ER-independent pathways. usz.ch The vasodilatory effects of 2-hydroxyestradiol (B1664083), a related compound, are observed rapidly, suggesting a mechanism that does not rely on genomic signaling through nuclear receptors. usz.ch

Furthermore, this compound exhibits antioxidant properties, which may contribute to its protective effects by scavenging free radicals. usz.ch However, the precise biochemical and molecular pathways through which it exerts these and other effects, such as its influence on cholesterol levels and the induction of endothelial cell growth, remain largely undefined and require further investigation. usz.ch Research is needed to identify the specific signaling cascades and molecular targets that mediate the diverse actions of this compound.

Exploration of Tissue-Specific Functional Roles

This compound is formed not only in the liver but also in various extrahepatic tissues, including the pituitary, kidney, myometrium, and mammary gland. usz.ch This suggests that it may have unique, tissue-specific functions. For instance, in reproductive tissues, it is thought to play a role in regulating cell growth and the generation of prostaglandins. usz.ch In the cardiovascular system, it may modulate the neurophysiological and pharmacological effects of catecholamines. usz.ch

Investigation into Biomarker Potential

There is growing interest in the potential of this compound and other estrogen metabolites as biomarkers for various health conditions. For example, studies have indicated that levels of certain estrogen metabolites, including 2-hydroxyestradiol, may differ between healthy individuals and those with conditions like breast cancer. rupahealth.com Specifically, postmenopausal women with breast cancer have been found to have lower levels of 2-hydroxyestradiol compared to control groups. rupahealth.com In premenopausal women, levels of 2-hydroxyestradiol have shown significant differences between those with breast cancer and those with benign breast conditions, suggesting its potential as a predictive biomarker. rupahealth.com

Further research is necessary to validate the use of this compound as a reliable biomarker for disease risk, diagnosis, or prognosis. This includes large-scale epidemiological studies and the investigation of its association with various clinical parameters. ahajournals.org Additionally, the formation of adducts between catechol estrogens and proteins, creating "estrogenized proteins," is being explored as a stable and potentially more reliable biomarker for assessing estrogen homeostasis and cancer risk. frontiersin.orgfrontiersin.org

Advanced Methodological Development for Comprehensive Metabolite Profiling

Accurate and sensitive measurement of this compound and other estrogen metabolites is essential for advancing research in this area. Current analytical techniques include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). ontosight.ainih.gov However, due to the low physiological concentrations of these metabolites, there is a continuous need for methodological improvements. researchgate.netnih.gov

Future efforts should focus on developing more advanced and comprehensive methods for metabolite profiling. acs.org This includes the use of derivatization techniques to enhance the sensitivity of LC-MS analysis and the development of high-resolution screening (HRS) methodologies for the on-line profiling of metabolites with affinity for estrogen receptors. researchgate.netacs.org Such advancements will enable a more complete picture of estrogen metabolism and its role in health and disease. ahajournals.org A validated GC-MS method with a two-phase extractive ethoxycarbonylation and subsequent pentafluoropropionyl derivatization has shown good separation and sensitivity for a range of estrogens, though the limit of quantification for this compound was higher than for other metabolites. nih.gov

Q & A

Q. How do researchers address the lack of standardized reference data for this compound in public databases?

  • Guidance : Publish full spectral datasets (NMR, MS) in open-access repositories (e.g., Zenodo) with CC-BY licenses. Collaborate with consortia like ICH to establish harmonized protocols for metabolite quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.